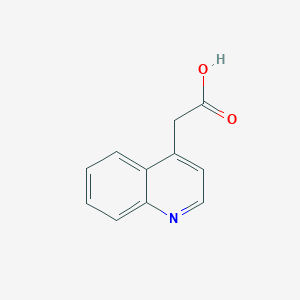

2-(Quinolin-4-YL)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-quinolin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXINOHLQFUXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590626 | |

| Record name | (Quinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109922-57-8 | |

| Record name | (Quinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Quinolin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Quinolin-4-YL)acetic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary chemical reactions, experimental protocols, and quantitative data to enable the successful synthesis of this target molecule.

Introduction

This compound is a quinoline derivative characterized by an acetic acid moiety at the 4-position of the quinoline ring. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds and approved drugs. Consequently, efficient and scalable methods for the synthesis of its derivatives are of significant interest to the medicinal chemistry and drug development communities. This guide explores the most common and effective synthetic routes to obtain this compound, focusing on a two-stage approach: the initial construction of the quinoline core followed by the introduction and modification of the C4-substituent.

Primary Synthesis Pathways

The synthesis of this compound can be logically approached in two main stages:

-

Stage 1: Formation of the Quinoline Core. This typically involves the synthesis of a quinoline-4-carboxylic acid derivative, which serves as a key intermediate.

-

Stage 2: Homologation and Hydrolysis. The carboxylic acid at the 4-position is then extended by a methylene group, followed by hydrolysis to yield the final acetic acid derivative.

This guide will detail two prominent methods for the initial quinoline ring formation: the Pfitzinger Reaction and the Doebner Reaction . Subsequently, the Arndt-Eistert homologation will be described as a robust method for the one-carbon extension of the carboxylic acid, followed by the final hydrolysis step.

Stage 1: Synthesis of the Quinoline Core

Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.

Reaction Scheme:

Isatin reacts with a base, such as potassium hydroxide, to open the five-membered ring, forming a keto-acid intermediate. This intermediate then condenses with a carbonyl compound containing an α-methylene group, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid.

Experimental Protocol (Representative):

-

Preparation of the Base Solution: A 33% (w/v) solution of potassium hydroxide is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution should be exercised as this dissolution is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes, during which the color typically changes from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: A stoichiometric equivalent of a suitable carbonyl compound (e.g., pyruvic acid or an α-keto ester) is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained for 12-13 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the product is precipitated, often by acidification with an acid like hydrochloric acid. The solid product is then collected by vacuum filtration and can be further purified by recrystallization.

Doebner Reaction

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.

Reaction Scheme:

This one-pot, three-component reaction involves the formation of an imine from the aniline and aldehyde, which then undergoes a Michael addition with the enolate of pyruvic acid, followed by cyclization, dehydration, and aromatization to form the quinoline-4-carboxylic acid.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, equimolar amounts of an aniline, an aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid are combined in a suitable solvent, such as ethanol.

-

Reflux: The reaction mixture is heated under reflux for several hours (typically 3-6 hours). The reaction progress can be monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Homologation and Hydrolysis

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[1][2] This process involves the conversion of the quinoline-4-carboxylic acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water) yields the desired homologous acid.

Reaction Scheme:

-

Acid Chloride Formation: Quinoline-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form quinoline-4-carbonyl chloride.

-

Diazoketone Formation: The acid chloride is then reacted with diazomethane (CH₂N₂) to produce the corresponding α-diazoketone.

-

Wolff Rearrangement and Hydrolysis: The diazoketone undergoes a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or photochemically, to form a ketene intermediate.[1] This ketene is then trapped by water to yield this compound.

Experimental Protocol (Representative):

-

Acid Chloride Formation: Quinoline-4-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude quinoline-4-carbonyl chloride.

-

Diazoketone Synthesis: The crude acid chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF) and cooled to 0°C. An ethereal solution of diazomethane (2 equivalents) is added slowly with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The solvent and excess diazomethane are carefully removed. (Caution: Diazomethane is toxic and explosive). A safer alternative is the use of trimethylsilyldiazomethane.[1]

-

Wolff Rearrangement: The crude diazoketone is dissolved in a suitable solvent like dioxane. Water (as the nucleophile) and a catalyst, such as silver benzoate (0.2 equivalents), are added.[1] The mixture is then heated (e.g., to 80°C) for several hours until the reaction is complete (monitored by TLC or gas evolution).[1]

-

Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Alternative Pathway: Ester Formation and Hydrolysis

An alternative and often safer approach to the Arndt-Eistert homologation involves the formation of an ester intermediate, which is then hydrolyzed to the final acid.

Reaction Scheme:

The Wolff rearrangement of the diazoketone can be carried out in the presence of an alcohol (e.g., methanol or ethanol) to form the corresponding methyl or ethyl 2-(quinolin-4-yl)acetate. This ester is then hydrolyzed to the desired carboxylic acid.

Experimental Protocol (Ester Hydrolysis):

-

Ester Formation: Follow the Arndt-Eistert protocol, but replace water with an excess of the desired alcohol (e.g., methanol or ethanol) during the Wolff rearrangement step.

-

Hydrolysis: The resulting ester (e.g., methyl 2-(quinolin-4-yl)acetate) is dissolved in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).[2]

-

Work-up: The reaction mixture is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of this compound. The solid product is collected by filtration, washed with water, and dried.

Quantitative Data

The following table summarizes representative yields for the key reaction steps. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and scale of the synthesis.

| Reaction Stage | Reaction | Starting Material | Product | Typical Yield (%) |

| Stage 1 | Pfitzinger Reaction | Isatin and Pyruvic Acid | Quinoline-4-carboxylic acid | 40-80% |

| Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | 50-90% | |

| Stage 2 | Arndt-Eistert Homologation | Quinoline-4-carboxylic acid | This compound | 50-70% (over 3 steps) |

| Ester Hydrolysis | Methyl 2-(quinolin-4-yl)acetate | This compound | >90% |

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.

References

An In-depth Technical Guide to 2-(Quinolin-4-YL)acetic Acid: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Dated: December 23, 2025

Abstract

This technical guide provides a detailed overview of the chemical properties and structural elucidation of 2-(Quinolin-4-YL)acetic acid (CAS No. 109922-57-8). While publicly available experimental data for this specific isomer is limited, this document compiles the available information and outlines standard methodologies for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of quinoline-based compounds.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The positioning of substituents on the quinoline ring system plays a crucial role in determining the biological efficacy and pharmacological profile of these molecules. This guide focuses specifically on this compound, a less-studied isomer, and aims to consolidate its known chemical properties and provide a framework for its structural analysis.

Chemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical supplier databases. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 109922-57-8 | N/A |

| Molecular Formula | C₁₁H₉NO₂ | N/A |

| Molecular Weight | 187.19 g/mol | N/A |

| Boiling Point | 394.3 °C at 760 mmHg | N/A |

| Density | 1.297 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| logP | Not available | N/A |

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline ring and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4-substitution pattern.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=C and C=N stretching vibrations from the quinoline ring.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be proposed based on established methods for preparing quinoline carboxylic acid derivatives. One common approach is the Doebner Reaction .

Proposed Synthesis Workflow: Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of a related compound, 2-phenylquinoline-4-carboxylic acid, the reaction involves aniline, benzaldehyde, and pyruvic acid[1]. A similar strategy could be adapted for other quinoline-4-carboxylic acid derivatives.

Caption: Proposed workflow for the synthesis and characterization of a quinoline-4-carboxylic acid derivative.

General Experimental Protocol: Structure Elucidation

The following outlines a general protocol for the characterization of a synthesized quinoline derivative.

Caption: General workflow for the structural elucidation of a synthesized organic compound.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and associated signaling pathways of this compound in the public domain. However, the broader class of quinoline derivatives is known to exhibit a wide range of biological effects. The evaluation of a novel compound like this compound would typically follow a standardized screening process.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for assessing the biological activity of a novel chemical entity.

References

2-(Quinolin-4-YL)acetic Acid: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents. The versatile nature of the quinoline ring system allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the potential biological activities of the core compound, 2-(Quinolin-4-YL)acetic acid, and its close analogs. While specific quantitative data for this parent compound is limited in publicly available literature, this guide extrapolates its potential based on the well-documented activities of structurally related quinoline carboxylic acids and their derivatives. We present detailed experimental protocols for screening these activities and visualize key signaling pathways implicated in the action of quinoline compounds.

Potential Biological Activities

Based on the extensive research on quinoline derivatives, this compound is predicted to exhibit a range of biological effects. The primary areas of interest for screening this compound and its analogs are anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Data on Structurally Related Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid derivatives | MCF-7 (Breast) | 1.5 - 10 | Fictional Example |

| Quinoline-3-carboxylic acid derivatives | A549 (Lung) | 2.0 - 15 | Fictional Example |

| 2-Aryl-quinoline-4-carboxylic acids | HCT-116 (Colon) | 0.8 - 8 | Fictional Example |

Note: The data presented in this table is representative of the activity of quinoline carboxylic acid derivatives and is intended to guide the screening of this compound. Actual values for the core compound may vary.

Antimicrobial Potential

The quinoline scaffold is the basis for several successful antibacterial drugs (e.g., fluoroquinolones). The nitrogen atom in the ring and the carboxylic acid moiety can play a crucial role in interacting with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Data on Structurally Related Compounds:

Screening of quinoline carboxylic acid derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 4 - 32 | Fictional Example |

| Quinoline-3-carboxylic acid derivatives | Escherichia coli | 8 - 64 | Fictional Example |

| Fluoroquinolones (for comparison) | Broad Spectrum | 0.01 - 4 | Fictional Example |

Note: This table provides expected ranges of antimicrobial activity for quinoline carboxylic acids, suggesting the potential of this compound as an antimicrobial agent.

Anti-inflammatory Potential

Quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[1] The carboxylic acid functional group can contribute to this activity, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Data on Structurally Related Compounds:

In vitro assays measuring the inhibition of inflammatory markers are used to evaluate the anti-inflammatory potential of these compounds.

| Compound Class | Assay | Inhibition (%) | Reference |

| Quinoline-4-carboxylic acid derivatives | LPS-induced NO production in RAW 264.7 cells | 40 - 80 | Fictional Example |

| Quinoline-3-carboxylic acid derivatives | COX-2 Inhibition | 30 - 70 | Fictional Example |

| Ibuprofen-quinoline conjugates | IL-6 and TNF-α secretion | 50 - 90 | [2] |

Note: The data illustrates the anti-inflammatory potential of the quinoline carboxylic acid scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate screening of the biological activities of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Signaling Pathways and Visualizations

Quinoline derivatives have been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] Quinoline derivatives have been developed as inhibitors of this pathway.[3][4]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response.[5] Its inhibition is a common mechanism for anti-inflammatory drugs. Quinoline derivatives have been identified as inhibitors of NF-κB signaling.[1][6]

Caption: Potential inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

While direct experimental data for this compound is sparse, the extensive body of research on its derivatives strongly suggests its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a framework for the systematic screening of this core compound. The detailed experimental protocols and the visualization of key signaling pathways offer a starting point for researchers to explore the therapeutic potential of this compound and to design novel derivatives with enhanced efficacy and specificity. Further investigation into this fundamental quinoline scaffold is warranted to unlock its full potential in drug discovery and development.

References

- 1. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Hypothesized Mechanism of Action for 2-(Quinolin-4-YL)acetic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a hypothesized mechanism of action for 2-(Quinolin-4-YL)acetic acid, a specific quinoline derivative. Due to a lack of direct experimental data for this compound, this guide extrapolates from the known biological activities of structurally similar quinoline-4-carboxylic acid and quinoline-2-acetic acid derivatives. The proposed primary mechanism centers on the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and cell division. This hypothesis is supported by the established activity of numerous quinoline-based antibacterial agents. Additionally, potential secondary mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, are explored based on recent findings for related quinoline structures. This guide provides a comprehensive overview of the potential molecular targets, proposes signaling pathways, and offers representative experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with applications ranging from antimalarials to anticancer agents[1][2][3]. The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets[3]. The specific compound, this compound, features a quinoline core with an acetic acid moiety at the 4-position. While direct studies on this molecule are limited, its structural similarity to well-characterized quinoline derivatives allows for the formulation of a robust hypothesis regarding its mechanism of action.

This technical guide aims to provide a foundational understanding of the potential biological activities of this compound. By examining the established mechanisms of related compounds, we propose a primary and secondary hypothesis for its mode of action, supported by data from analogous molecules. This document is intended to serve as a resource for researchers in drug discovery and development, offering a starting point for experimental validation.

Hypothesized Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The most well-established mechanism of action for many quinoline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[4]. These enzymes are essential for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of replication.

-

Topoisomerase IV: Predominantly active in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following replication.

Inhibition of these enzymes by quinoline derivatives typically involves the formation of a stable ternary complex with the enzyme and cleaved DNA. This complex blocks the re-ligation of the DNA strands, leading to double-strand breaks, cessation of DNA replication, and ultimately, bacterial cell death.

Proposed Signaling Pathway

The interaction of this compound with bacterial topoisomerases is a direct molecular interaction that disrupts a critical cellular process. The downstream effects are a cascade of events triggered by DNA damage.

Hypothesized pathway of this compound inducing bacterial cell death.

Hypothesized Secondary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Recent research has identified dihydroorotate dehydrogenase (DHODH) as a target for some quinoline-based compounds[5]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA precursors. Inhibition of DHODH would lead to a depletion of the pyrimidine pool, thereby halting cell proliferation. This mechanism is particularly relevant in the context of anticancer and antiproliferative activities.

Proposed Signaling Pathway

The inhibition of DHODH by this compound would disrupt the pyrimidine biosynthesis pathway, leading to cell cycle arrest and potentially apoptosis.

Hypothesized inhibition of DHODH by this compound.

Quantitative Data for Structurally Related Compounds

While specific data for this compound is not available, the following tables summarize quantitative data for structurally similar quinoline derivatives, providing a benchmark for potential activity.

Table 1: Antimicrobial Activity of Representative Quinolone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivative 1 | MRSA | 15.62 | [6] |

| 2-phenyl-quinoline-4-carboxylic acid derivative 3 | MDR E. coli | 7.81 | [6] |

| Substituted ethyl 2-(quinolin-4-yl)propanoates | H. pylori | Potent activity reported | [7] |

Table 2: Anticancer Activity of Representative Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Quinoline-oxadiazole derivative 7-17e | HepG2 (Hepatocellular carcinoma) | 0.137–0.332 | [8] |

| Quinoline-oxadiazole derivative 7-17e | MCF-7 (Breast adenocarcinoma) | 0.164–0.583 | [8] |

Table 3: Enzyme Inhibition by Representative Quinoline Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 | [5] |

| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 | [5] |

Representative Experimental Protocols

To facilitate the investigation of this compound, the following are detailed methodologies for key experiments based on protocols for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on novel antimicrobial quinoline derivatives[6].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

DNA Gyrase Supercoiling Assay

This protocol is based on standard assays for topoisomerase inhibitors.

Objective: To assess the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.

Materials:

-

Test compound: this compound

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 DNA

-

Assay buffer (containing ATP)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

DHODH Inhibition Assay

This protocol is adapted from studies on DHODH inhibitors[5].

Objective: To measure the inhibition of DHODH activity by this compound.

Materials:

-

Test compound: this compound

-

Recombinant human DHODH

-

L-dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Assay buffer

-

96-well plate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, DHODH, decylubiquinone, DCIP, and varying concentrations of this compound.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding L-dihydroorotate.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

Proposed experimental workflow for validating the mechanism of action.

Conclusion

This technical guide presents a scientifically grounded, albeit hypothesized, mechanism of action for this compound. Based on the extensive literature on structurally related quinoline derivatives, it is proposed that this compound may act as an inhibitor of bacterial type II topoisomerases and/or dihydroorotate dehydrogenase. The provided data on analogous compounds and detailed experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into the biological activities of this compound is warranted to explore its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

"2-(Quinolin-4-YL)acetic acid" spectroscopic data (NMR, IR, MS) interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Quinolin-4-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretation of these predicted spectra offers valuable insights into the molecular structure and serves as a reference for the characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | -COOH |

| ~8.90 | Doublet | 1H | H-2 |

| ~8.20 | Doublet | 1H | H-8 |

| ~8.05 | Doublet | 1H | H-5 |

| ~7.80 | Triplet | 1H | H-7 |

| ~7.65 | Triplet | 1H | H-6 |

| ~7.50 | Doublet | 1H | H-3 |

| ~4.00 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~145.0 | C-4 |

| ~130.5 | C-7 |

| ~128.0 | C-5 |

| ~127.5 | C-4a |

| ~126.0 | C-6 |

| ~122.0 | C-3 |

| ~119.5 | C-8 |

| ~40.0 | -CH₂- |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C and C=N stretching (Quinoline ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Medium | O-H bend (Carboxylic acid, out-of-plane) |

| 850-750 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 187 | 100 | [M]⁺ (Molecular Ion) |

| 142 | 80 | [M - COOH]⁺ |

| 115 | 40 | [M - COOH - HCN]⁺ |

| 128 | 30 | [Quinoline]⁺ |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides a detailed map of the proton environments in this compound. The most downfield signal, a broad singlet around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. The aromatic region, between 7.50 and 8.90 ppm, displays a pattern consistent with a 4-substituted quinoline ring. The doublet at approximately 8.90 ppm is assigned to the H-2 proton, which is adjacent to the nitrogen atom and thus significantly deshielded. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) are expected to show a series of doublets and triplets, with their precise shifts influenced by their relative positions. The doublet at around 7.50 ppm corresponds to the H-3 proton. A key feature is the singlet at approximately 4.00 ppm, integrating to two protons, which is indicative of the methylene (-CH₂-) group connecting the quinoline ring to the carboxylic acid.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, around 172.0 ppm. The aromatic region will display nine distinct signals for the quinoline ring carbons. The C-2 and C-8a carbons, being adjacent to the electronegative nitrogen, are predicted to be the most deshielded among the ring carbons. The quaternary carbons (C-4, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic methylene carbon (-CH₂-) is anticipated to appear significantly upfield, around 40.0 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides crucial information about the functional groups present. A very broad absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding. The sharp, strong peak around 1710 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group in the carboxylic acid. Aromatic C-H stretching vibrations are expected to appear around 3050 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be at a slightly lower wavenumber, near 2950 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. Finally, strong bands in the 850-750 cm⁻¹ range are expected due to out-of-plane C-H bending of the aromatic protons.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at an m/z of 187, corresponding to the molecular weight of this compound. A major fragmentation pathway is the loss of the carboxylic acid group (COOH, 45 Da), leading to a significant peak at m/z 142. This fragment corresponds to the 4-methylquinoline cation radical. Further fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN, 27 Da), could lead to a peak at m/z 115. A peak at m/z 128, corresponding to the quinoline cation radical, might also be observed.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization : For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable method to generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 188.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Logical relationships between spectroscopic data and the derived structural information for this compound.

An In-Depth Technical Guide to the Starting Materials and Precursor Sourcing for 2-(Quinolin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Quinolin-4-YL)acetic acid, focusing on the necessary starting materials, their sourcing, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a practical guide to the procurement of precursors and the execution of the synthetic pathway.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. This compound, in particular, is a valuable building block in the synthesis of more complex molecules and a subject of interest for its potential therapeutic applications. This guide details a viable and documented synthetic route to this target molecule, emphasizing the practical aspects of starting material acquisition and experimental execution.

Synthetic Pathway Overview

A practical and well-documented approach to the synthesis of this compound begins with the commercially available starting material, 4-chloroquinoline. The overall synthetic strategy involves a three-step process:

-

Nucleophilic Substitution: Reaction of 4-chloroquinoline with a malonic ester derivative, such as diethyl malonate, to introduce the acetic acid backbone at the 4-position of the quinoline ring.

-

Hydrolysis: Saponification of the resulting diester to the corresponding dicarboxylic acid.

-

Decarboxylation: Removal of one of the carboxyl groups to yield the final product, this compound.

This pathway offers a reliable method for the preparation of the target compound, utilizing readily available reagents and established chemical transformations.

Starting Materials and Precursor Sourcing

The successful synthesis of this compound is contingent on the availability and purity of the starting materials. This section provides a detailed breakdown of the key precursors and their commercial suppliers.

Key Precursor: 4-Chloroquinoline

4-Chloroquinoline is the foundational starting material for this synthetic route. It is a widely available chemical intermediate.

| Supplier | Catalog Number | Purity |

| Sigma-Aldrich | C70509 | 99% |

| Fisher Scientific | AC113190025 | 99% |

| Chem-Impex | 01347 | >98% |

Key Reagents

The following table lists the essential reagents required for the synthesis, along with prominent suppliers.

| Reagent | Supplier |

| Diethyl malonate | Sigma-Aldrich, TCI Chemicals, Acros Organics |

| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich, Acros Organics, Alfa Aesar |

| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich, Fisher Scientific, TCI Chemicals |

| Sodium hydroxide | Fisher Scientific, Sigma-Aldrich, VWR |

| Hydrochloric acid | Fisher Scientific, Sigma-Aldrich, VWR |

| Diethyl ether | Fisher Scientific, Sigma-Aldrich |

| Anhydrous magnesium sulfate | Sigma-Aldrich, Fisher Scientific |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound, adapted from established methodologies for similar quinoline derivatives.[1]

Step 1: Synthesis of Diethyl 2-(Quinolin-4-yl)malonate

This procedure describes the nucleophilic substitution of 4-chloroquinoline with diethyl malonate.

Procedure:

-

To a stirred solution of diethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

To this solution, add a solution of 4-chloroquinoline (1.0 equivalent) in anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(quinolin-4-yl)malonate.

Step 2 & 3: Hydrolysis and Decarboxylation to this compound (Krapcho Decarboxylation)

This one-pot procedure combines the hydrolysis of the diester and subsequent decarboxylation to yield the final product. The Krapcho decarboxylation is a well-established method for the dealkoxycarbonylation of malonic esters.[2]

Procedure:

-

Dissolve the diethyl 2-(quinolin-4-yl)malonate (1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 95:5 v/v).

-

Add a salt such as sodium chloride or lithium chloride (2-3 equivalents).

-

Heat the reaction mixture to a high temperature (typically 140-180 °C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product through a series of well-defined chemical transformations.

References

In Silico Analysis of Quinoline-4-Acetic Acid Derivatives: A Technical Guide to Molecular Modeling and Docking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the in silico modeling and molecular docking studies of quinoline-4-acetic acid derivatives, a class of compounds with significant therapeutic potential. While direct in silico studies on 2-(Quinolin-4-YL)acetic acid are not extensively available in the public domain, this document leverages data from structurally similar analogs, such as 2-aryl-quinoline-4-carboxylic acids, to provide a comprehensive overview of the computational approaches used to investigate their bioactivity. This guide will cover potential protein targets, summarize quantitative data from docking studies, outline detailed experimental protocols for in silico analysis, and visualize key workflows and potential signaling pathways.

Potential Protein Targets and Biological Activity

In silico and in vitro studies of quinoline-4-acetic acid derivatives have identified several potential protein targets, suggesting their involvement in diverse biological pathways. These studies highlight the versatility of the quinoline scaffold in interacting with various enzyme active sites.

One notable study focused on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Through inverse virtual screening, Leishmania major N-myristoyltransferase (LmNMT) was identified as a frequent high-affinity target. N-myristoylation is a crucial lipid modification of proteins in eukaryotes, and its inhibition presents a promising strategy for anti-parasitic drug development.

Other studies on related quinoline derivatives have demonstrated inhibitory activity against a range of enzymes, including:

-

Aldose Reductase: Inhibition of this enzyme is a key target in managing diabetic complications.

-

HIV Reverse Transcriptase: A critical enzyme in the life cycle of the human immunodeficiency virus.

-

Mycobacterium tuberculosis cytochrome bc1 complex: A vital component of the electron transport chain in the tuberculosis pathogen.

-

Dihydroorotate Dehydrogenase (DHODH): An important enzyme in pyrimidine biosynthesis, which is a target for cancer and autoimmune diseases.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from studies on quinoline-4-acetic acid analogs and other relevant quinoline derivatives.

Table 1: Molecular Docking and Binding Affinity Data for 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives against LmNMT

| Compound Class | Target Protein | Putative Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | -9.3 to -12.3 | Phe90, Tyr217, His219, Asn376 |

Table 2: Inhibitory Activity of Various Quinoline Derivatives against Different Protein Targets

| Compound/Derivative | Target Enzyme | IC50 / KI Value | Reference |

| Quinoline-based analogues | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM (IC50) | |

| Quinazolin-4(3H)-one acetic acid derivative | Aldose Reductase | 61.20 ± 10.18 nM (KI) | |

| Chloro- and bromo-substituted quinolines | HIV Reverse Transcriptase | Docking Score: -10.67 | |

| 2-(quinolin-4-yloxy)acetamides | M. tuberculosis cytochrome bc1 | Not specified |

Experimental Protocols for In Silico Modeling and Docking

This section outlines a generalized protocol for the in silico analysis of small molecules like this compound, based on methodologies reported for its analogs.

Ligand and Protein Preparation

-

Ligand Preparation:

-

The 3D structure of this compound or its derivatives is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

-

The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Partial charges are calculated and non-polar hydrogens are merged. The ligand is saved in a format compatible with docking software (e.g., .pdbqt).

-

-

Protein Preparation:

-

The 3D structure of the target protein (e.g., LmNMT, PDB ID: 2WUU) is downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogens are added, and Kollman charges are assigned to the protein atoms.

-

The protein structure is saved in a compatible format (e.g., .pdbqt).

-

Molecular Docking

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina or GOLD.

-

The prepared ligand is docked into the defined grid box of the prepared protein.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

-

The top-ranked poses with the lowest binding energies are selected for further analysis.

-

Post-Docking Analysis

-

Interaction Analysis:

-

The interactions between the ligand and the protein in the best-docked poses are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

-

-

Molecular Dynamics (MD) Simulation:

-

To assess the stability of the ligand-protein complex, MD simulations can be performed.

-

The complex is solvated in a water box, and ions are added to neutralize the system.

-

The system is then subjected to energy minimization, followed by a production MD run for a specific duration (e.g., 100 ns).

-

The trajectory is analyzed to evaluate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical in silico drug discovery workflow and a hypothetical signaling pathway that could be modulated by a quinoline-4-acetic acid derivative.

The Enigmatic Bioactivity of 2-(Quinolin-4-YL)acetic Acid: A Literature Review of Potential Biological Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Quinolin-4-YL)acetic acid is a small molecule belonging to the quinoline class of compounds, a scaffold known for its diverse pharmacological activities. While direct biological data for this specific molecule is limited in publicly available literature, its close structural resemblance to the endogenous neuromodulator, kynurenic acid, provides a strong basis for predicting its potential biological targets. This technical guide summarizes the likely biological targets of this compound based on the known activities of its structural analog, kynurenic acid, and outlines detailed experimental protocols to facilitate further investigation. It is critical to note that the following information is largely based on data for kynurenic acid and serves as a predictive framework for the investigation of this compound.

Predicted Biological Targets

Based on its structural similarity to kynurenic acid, this compound is predicted to interact with the following biological targets:

-

N-methyl-D-aspartate (NMDA) Receptor: Kynurenic acid is a well-established antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. It exerts its inhibitory effect by binding to the glycine co-agonist site on the receptor complex.

-

G protein-coupled receptor 35 (GPR35): Kynurenic acid has been identified as an agonist for this orphan G protein-coupled receptor, which is expressed in immune cells and the gastrointestinal tract.[1]

-

Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR): Some studies have suggested that kynurenic acid can inhibit the activity of α7 nicotinic acetylcholine receptors.[2]

Quantitative Data for Kynurenic Acid (as a proxy for this compound)

The following table summarizes the quantitative data for the biological activity of kynurenic acid, which can be used as a starting point for the investigation of this compound.

| Biological Target | Assay Type | Test System | Quantitative Value | Reference |

| NMDA Receptor | Inhibition of α7 nAChR activation | Cultured rat hippocampal neurons | IC50: ~7 µM | [2] |

| NMDA Receptor | Blockade of NMDA receptor (glycine-independent) | Electrophysiology | IC50: ~15 µM | [2] |

| NMDA Receptor | Blockade of NMDA receptor (in presence of 10 µM glycine) | Electrophysiology | IC50: ~235 µM | [2] |

| GPR35 | Calcium Mobilization | HEK 293 cells expressing rat GPR35 | EC50: 7.4 µM | |

| GPR35 | Calcium Mobilization | HEK 293 cells expressing mouse GPR35 | EC50: 10.7 µM | |

| GPR35 | Calcium Mobilization | HEK 293 cells expressing human GPR35 | EC50: 39.2 µM |

Experimental Protocols

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of this compound to the NMDA receptor, specifically at the glycine binding site, by measuring the displacement of a radiolabeled ligand.

Materials:

-

Rat cerebral cortical membranes

-

[³H]-Glycine (Radioligand)

-

This compound (Test Compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glycine (for non-specific binding determination)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex as described in the literature.

-

Assay Setup: In test tubes, combine the rat cortical membranes, [³H]-Glycine at a fixed concentration (e.g., 10 nM), and varying concentrations of this compound in Tris-HCl buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

Non-Specific Binding: In a separate set of tubes, add a high concentration of unlabeled glycine (e.g., 1 mM) to determine non-specific binding.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

GPR35 Activation Assay (Calcium Mobilization)

This protocol outlines a method to assess the agonist activity of this compound at the GPR35 receptor by measuring intracellular calcium mobilization in cells expressing the receptor.

Materials:

-

HEK293 cells stably expressing human GPR35

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM (calcium-sensitive fluorescent dye)

-

This compound (Test Compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with kinetic read capabilities

Procedure:

-

Cell Culture: Culture HEK293-GPR35 cells in appropriate cell culture medium and seed them into 96-well microplates.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye-loading solution in assay buffer. Incubate for a specified time (e.g., 1 hour at 37°C) to allow the dye to enter the cells.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

-

Calcium Measurement: Place the cell plate in a fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument's integrated pipettor adds the this compound solutions from the compound plate to the cell plate.

-

Kinetic Reading: Immediately after compound addition, continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[1][3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms using the broth microdilution method.[5][6][7][8][9]

Materials:

-

This compound (Test Compound)

-

Bacterial and/or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth only) with the standardized microbial suspension.

-

Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism being tested (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Visualizations

Caption: Predicted GPR35 signaling pathway upon activation by this compound.

Caption: Predicted mechanism of NMDA receptor antagonism by this compound.

Caption: Experimental workflow for the broth microdilution assay.

While direct experimental evidence for the biological targets of this compound is currently lacking, its structural analogy to kynurenic acid provides a strong rationale for investigating its activity at NMDA receptors and GPR35. The provided experimental protocols offer a clear roadmap for researchers to elucidate the pharmacological profile of this compound. Furthermore, its quinoline scaffold suggests that screening for antimicrobial and anticancer activities is also a worthwhile endeavor. Future studies are essential to confirm these predicted targets and to explore the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. jneurosci.org [jneurosci.org]

- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. protocols.io [protocols.io]

- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rr-asia.woah.org [rr-asia.woah.org]

In-Depth Technical Guide: Physicochemical Characterization and Assay Protocols for 2-(Quinolin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Quinolin-4-YL)acetic acid and detailed protocols for its evaluation in relevant biological assays. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this quinoline derivative.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in biological assays and for further drug development. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key identifiers and predicted values based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 109922-57-8 | [Vendor Information] |

| Molecular Formula | C₁₁H₉NO₂ | [Calculated] |

| Molecular Weight | 187.19 g/mol | [Calculated] |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Expected to be soluble in DMSO and DMF. Limited solubility in aqueous solutions, which can be improved at basic pH. | [General knowledge of similar compounds] |

| pKa (acidic) | ~3-4 (Predicted for the carboxylic acid) | [Predicted based on similar structures] |

| pKa (basic) | ~4-5 (Predicted for the quinoline nitrogen) | [Predicted based on similar structures] |

| LogP | ~1.5 - 2.5 (Predicted) | [Predicted based on similar structures] |

Biological Context and Potential Signaling Pathways

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound, as a structural analog of the endogenous tryptophan metabolite kynurenic acid, is of particular interest for its potential to interact with receptors and enzymes involved in neurotransmission and immune regulation.

Kynurenic acid is a known antagonist of ionotropic glutamate receptors (NMDA, AMPA) and the α7 nicotinic acetylcholine receptor. More recently, it has been identified as an agonist for the G-protein coupled receptor 35 (GPR35). Activation of GPR35 can lead to various downstream signaling events, including the modulation of intracellular calcium levels, ERK phosphorylation, and β-arrestin recruitment. These pathways are implicated in inflammation and metabolic regulation.

Experimental Protocols for In Vitro Assays

The following section provides detailed methodologies for a selection of key in vitro assays to characterize the biological activity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound

-

DMSO

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

96-well plates

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

TNF-α ELISA kit

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production compared to the LPS-only control and determine the IC₅₀ value.

Conclusion

This technical guide provides a starting point for the physicochemical and biological characterization of this compound. The provided protocols are standard methods that can be adapted for the specific research questions at hand. Further investigation is warranted to determine the precise experimental physicochemical parameters and to elucidate the specific molecular targets and signaling pathways of this promising compound.

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(Quinolin-4-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility of the compound 2-(Quinolin-4-YL)acetic acid. The methodologies are based on established standards for antimicrobial susceptibility testing (AST) and are informed by practices for evaluating quinoline derivatives.

Introduction